molecular formula C17H11NO2 B389914 3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 2582-19-6

3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B389914
CAS No.: 2582-19-6
M. Wt: 261.27g/mol
InChI Key: CZUBYXHLOKZSFL-UHFFFAOYSA-N
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Description

3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS 81-39-0) is a polycyclic heteroaromatic compound characterized by a fused naphthoquinoline scaffold with a methyl group at the 3-position and ketone groups at the 2- and 7-positions. It is commercially known as Solvent Red 52 and is widely used as a dye in plastics, coatings, and textiles due to its excellent solubility in organic solvents and moderate lightfastness . Beyond industrial applications, its derivatives have gained attention in medicinal chemistry as kinase inhibitors, particularly targeting apoptosis signal-regulating kinase 1 (ASK1) and glycogen synthase kinase-3β (GSK-3β) .

Properties

IUPAC Name

14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO2/c1-18-14-8-4-7-12-16(14)13(9-15(18)19)10-5-2-3-6-11(10)17(12)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUBYXHLOKZSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=CC1=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

The brominated derivative (CAS 81-85-6) serves as a critical intermediate. Key steps include:

StepReagents/ConditionsPurpose
1Brominating agent (e.g., Br₂, NBS)Introduces bromine at the 6-position
2Solvent: Ortho-dichlorobenzeneHigh-boiling solvent for reflux
3Temperature: 165°CFacilitates electrophilic substitution

This intermediate is isolated as a purple-red solid with a melting point of 282°C.

Amination of the Brominated Intermediate

The 6-bromo derivative reacts with amines (e.g., 3-amino-9-N-ethylcarbazole) under Ullmann-type coupling conditions:

  • Catalyst : Copper(I) iodide or copper(II) acetate (0.005–0.2 mol%)

  • Base : Alkali metal carbonate (e.g., K₂CO₃) to neutralize HBr

  • Solvent : Ortho-dichlorobenzene at 165°C for 4–6 hours

  • Workup : Precipitation in methanol, followed by silica gel chromatography

This method achieves moderate yields (e.g., 3.7 g from 5 g starting material).

Alternative Pathways for Structural Analogues

Synthesis of 1-(Ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

A related compound (CAS 670259-01-5) is synthesized via nucleophilic substitution of the 6-bromo intermediate with ethylamine:

6-Bromo derivative+NH2C2H5Cu catalyst1-(Ethylamino) derivative\text{6-Bromo derivative} + \text{NH}2\text{C}2\text{H}_5 \xrightarrow{\text{Cu catalyst}} \text{1-(Ethylamino) derivative}

Reaction conditions mirror those in Section 2.2, emphasizing the versatility of the brominated precursor.

Critical Analysis of Synthetic Challenges

  • Regioselectivity : Bromination at the 6-position is favored due to the electron-deficient nature of the quinoline ring.

  • Purification : Column chromatography (silica gel, ethyl acetate/acetone) is essential for isolating pure products.

  • Scalability : High-temperature reactions in ortho-dichlorobenzene pose safety concerns, necessitating alternative solvents for industrial-scale synthesis.

Comparative Data of Key Intermediates

CompoundCASMolecular FormulaMolecular WeightMelting Point
This compound2582-19-6C₁₇H₁₁NO₂261.27Not reported
6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione81-85-6C₁₇H₁₀BrNO₂340.17282°C
1-(Ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione670259-01-5C₁₉H₁₆N₂O₂304.34Not reported

Industrial and Research Applications

  • Pharmaceutical Intermediates : The brominated derivative is a precursor to anthrapyridone-based anticancer agents.

  • Dye Chemistry : The fused quinoline structure contributes to its use in photostable dyes .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinoline derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with various molecular targets. It can inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The biological activity and physicochemical properties of this scaffold are highly dependent on substituents at the 1-, 3-, and 6-positions. Below is a systematic comparison:

Kinase Inhibitors

ASK1 Inhibitors
  • Ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate (NQDI-1) Structure: 1-Carboxylate ethyl ester, 3-methyl. Activity: Inhibits ASK1 with a competitive inhibition constant (Ki) of 500 nM. Demonstrates high selectivity for ASK1 over other kinases in preliminary studies . Application: Prototype compound for neurodegenerative and cardiovascular disease research.
  • 6-[(3-Chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS 58221-90-2) Structure: 6-(3-Chloroanilino) substitution. HPLC methods for its analysis are well-established .
GSK-3β Inhibitors
  • 1-(Phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Structure: 1-Anilino substitution. Activity: Serves as a scaffold for low-micromolar GSK-3β inhibitors. Structure-activity relationship (SAR) studies highlight the importance of hydrogen bonding in the hinge region .
  • BRD 7389 (1-[(2-Phenylethyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione) Structure: 1-Phenethylamino substitution. Activity: Inhibits p90 RSK kinase, with applications in cancer and apoptosis research. Exhibits strong tyrosine kinase inhibitory activity .

Dye Analogues

  • Solvent Red 52 (3-Methyl-6-[(4-methylphenyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione) Structure: 6-(p-Toluidino) substitution. Properties: Density 1.36 g/cm³, melting point 307.6°C, soluble in organic solvents. Used in PET plastics (up to 0.2% concentration) with purity restrictions per GB9685-2008 standards . Lightfastness: Degrades with increased titanium dioxide content .
  • Solvent Red 149 (6-Cyclohexylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione) Structure: 6-Cyclohexylamino substitution. Application: Superior thermal stability for high-temperature polymer dyeing .

Comparative Data Tables

Table 1: Key Kinase Inhibitors and Their Properties

Compound Name Substitution Target Ki/IC50 Selectivity Application Reference
NQDI-1 1-Carboxylate ethyl ASK1 500 nM (Ki) High for ASK1 Neurodegenerative
1-(Phenylamino)-derivative 1-Anilino GSK-3β Low µM (IC50) Moderate Diabetes/Cancer
BRD 7389 1-Phenethylamino p90 RSK N/A Broad (tyrosine kinases) Cancer

Table 2: Dye Properties and Industrial Use

Compound Name Substitution Melting Point (°C) Solubility Maximum Use Level (PET) Lightfastness Reference
Solvent Red 52 6-(p-Toluidino) 307.6 Organic solvents 0.2% Moderate
Solvent Red 149 6-Cyclohexylamino N/A Organic solvents N/A High

Biological Activity

3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H12N2O2C_{17}H_{12}N_2O_2 with a molecular weight of approximately 284.29 g/mol. The compound features a naphthoquinone structure that is known for its reactivity and ability to interact with various biological targets.

Anticancer Properties

Research has demonstrated that derivatives of naphthoquinones exhibit anticancer activity. For instance, a study highlighted the potential of this compound in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The compound was found to exert cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

  • Mechanism of Action : The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress triggers apoptotic pathways by activating caspases and downregulating anti-apoptotic proteins like Bcl-2.

Kinase Inhibition

Another significant area of research focuses on the compound's role as a kinase inhibitor. A study identified 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione as a potent inhibitor of glycogen synthase kinase 3 (GSK-3), with an IC50 value of 20.55 µM. Further modifications led to analogues with enhanced potency (IC50 < 10 µM) against GSK-3β.

CompoundIC50 Value (µM)Target
11.63GSK-3α/β
220.55GSK-3α/β
194.1GSK-3α/β

This inhibition is crucial as GSK-3 is implicated in various diseases, including cancer and Alzheimer's disease.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the naphthoquinone core can significantly impact biological activity. For example, the introduction of different substituents on the aromatic rings enhanced binding affinity and selectivity towards specific kinases.

Case Studies

Several case studies have documented the efficacy of naphthoquinone derivatives in preclinical models:

  • Breast Cancer Model : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
  • Neurodegenerative Disease : The compound's ability to inhibit GSK-3 suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's. Animal models have shown that GSK-3 inhibition leads to improved cognitive function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Reactant of Route 2
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